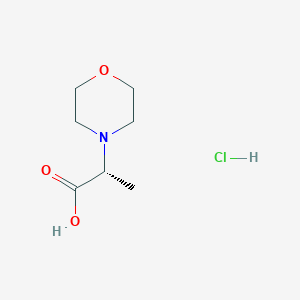

(R)-2-Morpholin-4-yl-propionic acid hydrochloride

描述

Historical Context and Discovery of Morpholine-Containing Propionic Acid Derivatives

The development of morpholine-containing propionic acid derivatives dates back to early investigations into heterocyclic compounds with bioactive potential. Morpholine, a six-membered saturated heterocycle containing nitrogen and oxygen, has been a cornerstone in medicinal chemistry since its synthesis in the early 20th century. The integration of morpholine into propionic acid derivatives emerged as a strategic approach to modulate solubility, metabolic stability, and receptor interactions. Key milestones include the synthesis of 2-aryloxymethylmorpholine derivatives in the 1970s for antidepressant applications and subsequent exploration of morpholine-based prodrugs for enhanced topical delivery.

Recent advancements in asymmetric synthesis have enabled the targeted production of enantiomerically pure compounds like (R)-2-morpholin-4-yl-propionic acid hydrochloride, addressing the critical role of chirality in biological activity. This evolution underscores the compound’s relevance in modern drug discovery, particularly in cardiovascular and neurological research.

Chemical Classification and Nomenclature Systems

This compound is chemically classified as a chiral organic compound with the systematic IUPAC name (R)-2-(morpholin-4-yl)propanoic acid hydrochloride . Its molecular formula is C₇H₁₄ClNO₃ , and it has a molecular weight of 195.64 g/mol . The structure comprises a propionic acid backbone substituted with a morpholine moiety at the C2 position, with the hydrochloride salt form enhancing solubility and stability.

| Property | Value |

|---|---|

| CAS Number | 1414960-58-9 (R-enantiomer) |

| SMILES | Cl.CC(C(O)=O)N1CCOCC1 |

| InChI Key | ZKEGDUIFZVBHQV-UHFFFAOYSA-N |

| Optical Rotation | Not explicitly reported (R-config) |

The compound’s nomenclature adheres to IUPAC guidelines, specifying stereochemistry at the C2 center. Its classification as a heterocyclic carboxylic acid derivative positions it within the broader family of morpholine-containing bioactive molecules.

Significance of Chirality in Morpholin-4-yl-propionic Acid Derivatives

Chirality plays a pivotal role in the biological and pharmacological properties of this compound. The (R)-configuration at the C2 center enables precise interactions with stereospecific binding sites, such as those in enzymes or receptors.

Key implications of chirality include:

- Enzyme Selectivity : The (R)-enantiomer may exhibit distinct binding affinities compared to the (S)-form, as observed in renin inhibitors where stereochemistry dictates inhibitor potency.

- Metabolic Stability : Chiral centers influence oxidative metabolism; for instance, morpholine rings are susceptible to hydroxylation or N-oxidation, but stereochemistry may protect specific sites.

- Synthetic Challenges : Asymmetric synthesis of this compound requires specialized catalysts or chiral auxiliaries, ensuring enantiomeric excess.

For comparison, the (S)-enantiomer (CAS 237427-96-2) has been studied for distinct pharmacological profiles, underscoring the necessity of stereochemical control in drug development.

Overview of Related Morpholine-Containing Compounds

Several morpholine-containing propionic acid derivatives have been synthesized and evaluated for their biological activity. Below is a comparative analysis of structurally related compounds:

These derivatives highlight the versatility of morpholine in medicinal chemistry, serving as scaffolds for diverse therapeutic targets, including renin inhibitors, prodrugs, and anticancer agents.

属性

IUPAC Name |

(2R)-2-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGDUIFZVBHQV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-58-9 | |

| Record name | 4-Morpholineacetic acid, α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Morpholin-4-yl-propionic acid hydrochloride typically involves the reaction of ®-2-chloropropionic acid with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Morpholin-4-yl-propionic acid hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

化学反应分析

Types of Reactions

®-2-Morpholin-4-yl-propionic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry Applications

Neurological Disorders

Research indicates that (R)-2-Morpholin-4-yl-propionic acid hydrochloride may have neuroprotective effects, potentially making it useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests that it could influence cognitive functions and memory retention .

Enzyme Inhibition

Studies have shown that this compound exhibits significant biological activity through enzyme inhibition. It can interact with specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in metabolic disorders .

Receptor Binding Studies

The compound has been investigated for its binding affinity to various receptors, particularly those involved in neurotransmission. Its morpholine structure allows it to fit into receptor sites effectively, potentially leading to the development of new drugs targeting these receptors .

| Application Area | Description | Potential Impact |

|---|---|---|

| Neurological Disorders | Neuroprotective effects observed in preclinical studies. | Treatment options for cognitive decline. |

| Enzyme Inhibition | Modulates enzyme activity related to metabolic pathways. | Potential for managing metabolic diseases. |

| Receptor Interaction | Exhibits binding affinity to neurotransmitter receptors. | Development of novel neuropharmaceuticals. |

Case Studies

-

Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress. This suggests its potential as a protective agent against neurodegeneration. -

Enzyme Modulation

Research published in a pharmacology journal highlighted the compound's ability to inhibit specific enzymes linked to inflammation, showcasing its potential for treating inflammatory diseases . -

Receptor Binding Affinity

A recent study explored the binding characteristics of this compound with GABA receptors, indicating a promising avenue for developing anxiolytic medications .

作用机制

The mechanism of action of ®-2-Morpholin-4-yl-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

2.1 Structural and Functional Comparisons

2.2 Key Differences

- The Naproxen-derived ketone (C₁₉H₂₁NO₃) replaces the carboxylic acid with a ketone and adds a bulky naphthalenyl group, altering solubility and target interactions . (R)-Morpholin-2-ylmethanol hydrochloride lacks the carboxylic acid, instead featuring a hydroxyl group, which reduces acidity and hydrogen-bonding capacity .

Stereochemistry :

Solubility and Stability :

- Hydrochloride salts (target and acetic acid analog) improve water solubility, critical for in vitro assays. The target compound’s storage under inert conditions suggests sensitivity to moisture or oxidation .

- The Naproxen derivative’s ketone group and aromatic system likely reduce aqueous solubility compared to the carboxylic acid-containing analogs .

生物活性

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C7H14ClNO3

- Molecular Weight : 195.64 g/mol

- Structure : Characterized by the presence of a morpholine ring and a propionic acid moiety, which contribute to its unique chemical behavior and biological interactions.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in enzyme inhibition and receptor modulation. Research indicates its potential influence on various neurological functions and other physiological processes.

Key Biological Activities

- Enzyme Inhibition :

- Receptor Binding :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound binds to specific active sites on enzymes or receptors, leading to either inhibition or activation of these biomolecules. This interaction often involves key amino acid residues within the target proteins .

- Modulation of Signaling Pathways : By influencing receptor activity, the compound can alter signaling cascades that regulate gene expression, cellular metabolism, and overall cell function.

Table 1: Summary of Biological Activities

Notable Research Findings

- Enzyme Interaction Studies :

- Neuroprotective Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。